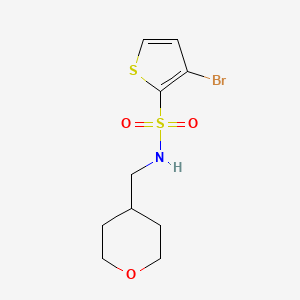![molecular formula C15H20N2O4 B7555251 (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid, also known as MAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid glutamate and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mécanisme D'action
The exact mechanism of action of (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-B receptor. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability. By acting as a partial agonist, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can modulate the activity of the GABA-B receptor and potentially reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can reduce seizure activity in animal models of epilepsy and has anxiolytic and antidepressant effects in rodents. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
Orientations Futures
There are several future directions for research on (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid. One area of interest is its potential as a treatment for epilepsy, anxiety, and depression in humans. It may also have potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain. Additionally, further research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
Méthodes De Synthèse
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can be synthesized through a multi-step process that involves the condensation of 2-methylphenylacetic acid with N-Boc-L-alanine, followed by the removal of the Boc protecting group and the formation of the amide bond between the two amino acids. The final step involves the deprotection of the amino group to yield (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid.
Applications De Recherche Scientifique
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. It has also been studied for its potential as an analgesic and anti-inflammatory agent. In addition, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been investigated for its role in enhancing cognitive function and memory.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-4-2-3-5-11(10)6-9-14(19)17-12(15(20)21)7-8-13(16)18/h2-5,12H,6-9H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRQXRQZIIMNY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)

![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)
![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)

![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)